molecular formula C9H9FO2 B1593066 Methyl 2-fluoro-5-methylbenzoate CAS No. 2967-93-3

Methyl 2-fluoro-5-methylbenzoate

Cat. No.: B1593066
CAS No.: 2967-93-3
M. Wt: 168.16 g/mol
InChI Key: KPJYZNQMHXINEO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-methylphenylboronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-amino-5-methylbenzoate or 2-thio-5-methylbenzoate.

    Reduction: 2-fluoro-5-methylbenzyl alcohol.

    Hydrolysis: 2-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-methylbenzoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: As a building block for the development of pharmaceuticals.

    Material science: In the synthesis of polymers and other advanced materials.

    Biological studies: As a probe to study enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with enzymes or receptors, influencing their activity and function. The fluorine atom can enhance the compound’s stability and reactivity by altering electronic properties and steric effects.

Comparison with Similar Compounds

Methyl 2-fluoro-5-methylbenzoate can be compared with other similar compounds such as:

    Methyl 2-fluorobenzoate: Lacks the methyl group at the fifth position, resulting in different reactivity and applications.

    Methyl 5-methylbenzoate: Lacks the fluorine atom at the second position, affecting its electronic properties and reactivity.

    Methyl 2-chloro-5-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and applications.

The uniqueness of this compound lies in the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-fluoro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJYZNQMHXINEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627280
Record name Methyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-93-3
Record name Methyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-5-methylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Heat a mixture of 2-fluoro-5-methyl-benzoic acid (1.0 g, 6.48 mmol), iodomethane (1.38 g, 9.73 mmol), and potassium carbonate (2.68 g, 19.44 mmol) in acetone (20 mL) at reflux overnight. Cool the reaction and filter through Celite®. Concentrate the filtrate under reduced pressure to provide the title compound as a colorless gum (0.895 g, 82%). 1H NMR (CDCl3, 300 MHz) δ 2.32 (s, 3H), 3.89 (s, 3H), 6.95-7.10 (m, 1H), 7.20-7.30 (m 1H), 7.75-7.80 (m, 1H); TLC Rf=0.45 (2:1 Hexanes/Ethyl Acetate).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-5-methylbenzoic acid (20.0 g, 0.13 mol) in MeOH (100 mL) is added thionyl chloride (1.9 mL, 26.0 mmol) dropwise, via syringe, and the solution is refluxed overnight. After cooling, the solvent is evaporated, and the residue is taken up in ethyl acetate (200 mL), extracted with sat'd aq. NaHCO3 (50 mL), brine (50 mL), water (50 mL), dried (MgSO4), and chromatographed (silica, 5% EtOAc/hexane) to yield methyl 2-fluoro-5-methylbenzoate, as a clear oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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